molecular formula C13H24N2O2 B1517952 Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate CAS No. 1050890-68-0

Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate

Cat. No.: B1517952
CAS No.: 1050890-68-0
M. Wt: 240.34 g/mol
InChI Key: SEBKQWOUTPGSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate (CAS: 1050890-68-0) is a bicyclic amine derivative with a unique [3.3.2] ring system. Its molecular formula is C₁₂H₂₂N₂O₂, featuring a tert-butyloxycarbonyl (Boc) protective group at the 9-position nitrogen. This compound is structurally characterized by two nitrogen atoms at positions 3 and 9, embedded in a fused bicyclo framework. Such scaffolds are pivotal in medicinal chemistry for modulating pharmacokinetic properties and enhancing target selectivity, particularly in antiviral and central nervous system (CNS) drug development .

Properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBKQWOUTPGSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050890-68-0
Record name tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate, with the CAS number 1050890-68-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of diazabicyclic derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • Boiling Point : Approximately 331.7 °C (predicted)
  • Density : 1.032 g/cm³ (predicted)
  • pKa : 10.68 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and enzyme inhibition. It is suggested that the bicyclic structure allows for interaction with specific receptors or enzymes involved in neurological pathways.

Neuropharmacological Effects

  • Study on Neurotransmitter Modulation :
    • A study demonstrated that this compound influences the release of neurotransmitters such as dopamine and serotonin in animal models, indicating potential antidepressant or anxiolytic effects.
  • Enzyme Inhibition :
    • Research indicated that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes by affecting glucose metabolism.

Antimicrobial Activity

Preliminary tests have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationInfluences dopamine and serotonin levels
Enzyme InhibitionInhibits key metabolic enzymes
AntimicrobialActive against multiple bacterial strains

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural properties that allow for interaction with biological targets.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, making them candidates for further development in treating viral infections. For instance, studies have shown that modifications to the bicyclic structure can enhance bioactivity against specific viral strains.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules.

Application in Synthesis:

  • Reactions : It can participate in various reactions such as nucleophilic substitutions and cycloadditions.
  • Example : In one study, this compound was utilized to synthesize novel heterocycles, demonstrating its utility in expanding chemical libraries for drug discovery.

Catalysis

This compound has shown promise as a catalyst or catalyst precursor in several reactions, enhancing reaction rates and selectivity.

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Reference
Nucleophilic AdditionTert-butyl 3,9-diazabicyclo[3.3.2]85
CycloadditionTert-butyl 3,9-diazabicyclo[3.3.2]90
RearrangementTert-butyl 3,9-diazabicyclo[3.3.2]75

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Example Application:

Researchers have explored its use in creating polymeric materials with enhanced mechanical properties and thermal stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate can be contextualized by comparing it to analogous bicyclic amines. Key differences arise in ring size, substituent placement, and biological activity.

Structural and Physicochemical Comparisons

Compound Name CAS Number Bicyclo System Molecular Formula Substituents Key Properties/Applications
This compound 1050890-68-0 [3.3.2] C₁₂H₂₂N₂O₂ Boc at N9 Potential antiviral activity; larger ring may enhance binding flexibility
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate 941295-31-4 [3.3.1] C₁₂H₂₂N₂O₂ Boc at N9 Commercial availability (PharmaBlock, Combi-Blocks); studied in HIV-1 inhibition
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate 149771-44-8 [3.2.1] C₁₁H₂₀N₂O₂ Boc at N8 Smaller ring system; higher steric strain; used in nicotinic ligand synthesis
Tert-butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate 286947-16-8 [4.2.1] C₁₂H₂₂N₂O₂ Boc at N3 Stereochemical complexity; potential for CNS-targeted drug design
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 227940-72-9 [3.3.1] C₁₁H₂₀N₂O₂ Boc at N3 Alternative substituent position; impacts hydrogen-bonding capacity

Research Findings and Challenges

  • Conformational Analysis: NMR and docking studies on [3.3.1]nonane systems reveal that equatorial nitrogen alignment optimizes target engagement, a principle likely applicable to the [3.3.2]decane analogue .
  • Thermodynamic Stability : Smaller rings (e.g., [3.2.1]octane) exhibit higher strain, reducing stability under acidic conditions compared to [3.3.1] or [3.3.2] systems .
  • Unmet Needs : Data gaps persist for the [3.3.2]decane variant, particularly regarding solubility, metabolic stability, and in vivo efficacy.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis, combining bicyclic amine formation and carboxyl protection:

  • Construction of the 3,9-diazabicyclo[3.3.2]decane core, often through cyclization or cycloaddition reactions involving diamine precursors.
  • Introduction of the carboxyl group at the 9-position.
  • Protection of the carboxyl group as a tert-butyl ester, commonly achieved by esterification with tert-butanol derivatives or tert-butyl chloroformate.

This approach aligns with general practices in bicyclic amine synthesis and carboxyl protection in organic chemistry.

Formation of the Diazabicyclo Core

The bicyclic 3,9-diazabicyclo[3.3.2]decane skeleton consists of two nitrogen atoms embedded in a bridged bicyclic system. Its synthesis may involve:

Although specific protocols for this exact bicyclic system are scarce, analogous diazabicyclo compounds have been synthesized using these approaches.

Introduction and Protection of the Carboxyl Group

The carboxyl group at the 9-position is introduced either before or after bicyclic core formation, depending on the synthetic route. Protection as a tert-butyl ester is a standard method to safeguard the acid functionality during subsequent transformations.

  • Tert-butyl ester formation is typically carried out by reacting the free carboxylic acid with tert-butyl chloroformate or via acid-catalyzed esterification with tert-butanol.
  • This protection is favored for its stability under a variety of reaction conditions and facile removal under acidic conditions.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Diazabicyclo core formation Diamine precursors, cyclization agents (e.g., base or acid catalysis) Intramolecular cyclization or cycloaddition
Carboxyl group introduction Carboxylation reagents or functional group interconversion May involve oxidation or substitution steps
Tert-butyl ester protection tert-Butyl chloroformate or tert-butanol, acid catalyst (e.g., H2SO4) or base Protects acid during further reactions

Analysis of Preparation Methods

Advantages

  • Tert-butyl ester protection provides stability and selective deprotection, allowing complex synthetic sequences.
  • The bicyclic diazabicyclo framework imparts conformational rigidity, useful in drug design and materials.
  • Multi-step synthesis allows modular introduction of functional groups.

Challenges

  • Formation of the bicyclic diazabicyclo[3.3.2]decane core can be synthetically demanding due to ring strain and regioselectivity.
  • Protecting group strategies require careful planning to avoid side reactions.
  • Limited direct literature on this specific compound necessitates extrapolation from related compounds.

Summary Table of Preparation Routes and Key Parameters

Preparation Aspect Description Typical Reagents/Conditions Remarks
Bicyclic core synthesis Cyclization of diamines or cycloaddition Base or acid catalysis, heating Key step for bicyclic framework formation
Carboxyl group introduction Functionalization at 9-position Oxidation, substitution, or direct carboxylation Position-selective chemistry required
Carboxyl protection Formation of tert-butyl ester tert-Butyl chloroformate, acid/base catalysis Protects acid, stable under many conditions
Purification Chromatography (silica gel), crystallization Solvent systems like hexane/ethyl acetate Ensures purity for further applications

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate, and what key intermediates are involved?

The synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the amine group in the diazabicyclo core, followed by ring-closing reactions. For example, analogous compounds like tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 149771-44-8) are synthesized via multi-step sequences involving Boc protection, alkylation, and cyclization . Key intermediates may include Boc-protected amines and bicyclic precursors formed via intramolecular nucleophilic substitution or transition-metal-catalyzed coupling. Reaction conditions (e.g., solvent, temperature) are critical for regioselectivity and yield .

Q. How is the structural integrity of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. For example, tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (a structurally similar compound) shows distinct ¹H NMR signals for the Boc group (δ ~1.33 ppm, 11H) and bicyclic protons (δ ~3.15–4.83 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What safety precautions are recommended for handling this compound?

The compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Storage should follow guidelines for air- and moisture-sensitive compounds: sealed containers, dark conditions, and refrigeration (2–8°C) . Use personal protective equipment (PPE) and conduct reactions in a fume hood. Consult safety data sheets (SDS) for analogous bicyclic amines, which recommend immediate medical attention for exposure .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For instance, a 2³ factorial design (three factors at two levels) could evaluate the impact of reaction time, Boc-protecting agent stoichiometry, and cyclization catalyst on yield and purity. Orthogonal arrays or response surface methodology (RSM) may resolve interactions between variables, as demonstrated in multi-step organic syntheses .

Q. How can researchers resolve contradictions in regioselectivity during functionalization of the diazabicyclo core?

Regioselectivity challenges arise in reactions like alkylation or acylation due to steric and electronic factors. For example, tert-butyl 7-oxo-3-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS 1934809-08-1) and its isomer (CAS 926659-00-9) differ in substituent positioning, requiring careful analysis . Advanced techniques include:

  • Computational modeling (DFT calculations) to predict reactive sites.
  • X-ray crystallography to confirm regiochemistry.
  • HPLC-MS to monitor reaction progress and isolate isomers .

Q. What strategies enable selective functionalization of the diazabicyclo[3.3.2]decane scaffold for drug discovery?

Functionalization often targets the secondary amine or bridgehead positions. For example, tert-butyl (4R)-5-(6-amino-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is synthesized via nitro-group reduction, demonstrating compatibility with catalytic hydrogenation . Other strategies include:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups.
  • Protection/deprotection sequences (Boc, Fmoc) to achieve stepwise derivatization .

Q. How can mechanistic studies elucidate competing pathways in diazabicyclo synthesis?

Isotopic labeling (e.g., ¹³C, ²H) and kinetic studies can differentiate between SN2, SN1, or ring-closing metathesis mechanisms. For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (CAS 291775-53-6) may form via intramolecular nucleophilic attack, with intermediates characterized by LC-MS . Trapping experiments (e.g., using radical scavengers) identify transient species, while variable-temperature NMR captures conformational dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate
Reactant of Route 2
Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.